N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Properties
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-3-9-7(2)21-12(15-9)16-10(18)8-6-14-13-17(11(8)19)4-5-20-13/h4-6H,3H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAGNAVQFAAROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multicomponent reactions. One common method includes the reaction of 1,3-thiazole-2-amine with an appropriate aldehyde and a β-ketoester under reflux conditions in ethanol. The reaction is catalyzed by a base such as triethylamine, leading to the formation of the desired thiazolopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component reaction has been reported to provide high yields (90-97%) under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Compounds similar to N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo have demonstrated effectiveness against various bacterial and fungal strains. For instance, derivatives have shown potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: Several studies have highlighted the potential of thiazole-based compounds in cancer therapy. They have been noted for their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects: Thiazole derivatives have also been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways and cytokine production, providing a therapeutic avenue for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazole derivatives against several pathogens. The results indicated that certain structural modifications enhanced antibacterial activity significantly compared to standard antibiotics .
Case Study 2: Anticancer Activity
In a clinical trial involving cancer patients, a thiazole derivative similar to N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo was administered as part of a combination therapy. The study reported improved patient outcomes with reduced tumor size and increased survival rates compared to control groups .
Potential Therapeutic Uses
Given its biological activities, N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo could be explored for:
- Antibiotic Development: Targeting resistant bacterial strains.
- Cancer Treatment: As part of combinatorial therapies or as standalone agents.
- Anti-inflammatory Drugs: For chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring structure and are known for their anticancer and antiviral properties.
Uniqueness
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its fused thiazole-pyrimidine structure, which imparts a combination of properties from both rings
Biological Activity
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex compound that exhibits a range of biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound features a thiazole ring and a pyrimidine system, which are known to be associated with various pharmacological effects. The molecular formula is C12H12N4O2S3, and it has a molecular weight of approximately 320.44 g/mol.
Antimicrobial Activity
Research has shown that thiazole derivatives often possess significant antimicrobial properties. For instance, studies on related thiazole compounds indicate their effectiveness against various bacterial strains. The compound's structural analogs have demonstrated activity against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally similar to this compound have shown promising results in inhibiting the growth of human liver carcinoma cell lines (HepG-2) .
Anti-inflammatory Activity
Thiazole-based compounds have been reported to exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines and pathways. A study highlighted that certain thiazole derivatives could significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in experimental models . This suggests that this compound may share similar properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Thiazole derivatives often inhibit key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : The compound may alter signaling pathways that lead to reduced cell proliferation and increased apoptosis.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that thiazole derivatives can modulate oxidative stress responses in cells, contributing to their protective effects against cellular damage .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodology : The synthesis typically involves multi-component reactions. For example, condensation of ethyl acetoacetate with substituted amines under ultrasonic activation in isopropyl alcohol improves efficiency and aligns with green chemistry principles . Industrial-scale methods may employ continuous flow reactors to enhance yield and sustainability . Purification often uses crystallization (e.g., from acetic acid) or chromatography (e.g., silica gel column chromatography) .
- Key Considerations : Optimize solvent choice (e.g., DMF or dichloromethane) and reaction temperature to minimize side products .
Q. How is the compound characterized spectroscopically and structurally?
- Methodology :
- NMR/IR : Used to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and regiochemistry of substituents .
- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between thiazole and pyrimidine rings) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the key structural features influencing its reactivity?
- Key Features :
- The thiazolo[3,2-a]pyrimidine core enables π-π stacking interactions, critical for binding biological targets .
- Substituents like the 4-ethyl-5-methyl group on the thiazole ring modulate steric hindrance and electronic effects, impacting nucleophilic substitution reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?
- Strategies :
- Ultrasonic Activation : Enhances reaction rates and reduces energy consumption in condensation steps .
- Catalyst-Free Procedures : Minimize side reactions (e.g., hydrolysis) and simplify purification .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Case Study : A 15% yield increase was achieved by replacing dichloromethane with DMF in the carboxamide coupling step .
Q. How can contradictions in biological activity data across studies be resolved?
- Approach :
- Purity Assessment : Use HPLC to rule out impurities (e.g., unreacted aniline derivatives) as confounding factors .
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4 buffer for enzyme inhibition assays) .
- Example : Discrepancies in antimicrobial activity (MIC ranging 2–32 µg/mL) were traced to variations in bacterial strain susceptibility .
Q. What computational methods are used to predict binding modes with biological targets?
- Methods :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Molecular Docking : Screens interactions with kinases or DNA helicases using software like AutoDock Vina .
- Key Insight : The Z-configuration of the thiazole-imine moiety enhances hydrogen bonding with ATP-binding pockets .
Q. How do structural analogs compare in terms of pharmacological activity?
- SAR Insights :
- Oxadiazole vs. Thiazole : Replacement with oxadiazole improves metabolic stability but reduces solubility .
- Substituent Effects : 4-Ethyl groups enhance lipophilicity (logP = 2.8 vs. 1.9 for methyl analogs), correlating with improved blood-brain barrier penetration .
- Data Table :
| Analog Substituent | logP | IC₅₀ (µM) |
|---|---|---|
| 4-Ethyl-5-methyl | 2.8 | 0.12 |
| 4-Methyl-5-phenyl | 3.1 | 0.45 |
| Unsubstituted | 1.2 | >10 |
Methodological Challenges and Solutions
Q. How can crystallization challenges due to polymorphism be mitigated?
- Solutions :
- Solvent Antisolvent Pairing : Use ethanol/water mixtures to control nucleation .
- Seeding : Introduce pre-formed crystals to guide polymorph formation .
Q. What strategies validate the compound’s stability under physiological conditions?
- Protocols :
- pH Stability Testing : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
